1-allyl-1H-benzimidazole-2-thiol
Overview
Description
1-Allyl-1H-benzimidazole-2-thiol is a heterocyclic compound that belongs to the benzimidazole family This compound is characterized by the presence of an allyl group attached to the nitrogen atom at position 1 and a thiol group at position 2 of the benzimidazole ring
Mechanism of Action
Target of Action
1-Allyl-1H-benzimidazole-2-thiol is a derivative of benzimidazole, a key heterocycle in therapeutic chemistry . Benzimidazoles and their derivatives have been reported to exhibit antiparasitic activity, particularly against the species Trichinella spiralis . They are also known to act as corrosion inhibitors for various metals .
Mode of Action
Benzimidazoles are known to act as mixed type inhibitors, exhibiting a stronger inhibitive effect on the cathodic reaction than on the anodic one . In the context of antiparasitic activity, benzimidazolyl-2-hydrazones, a class of compounds related to this compound, have been shown to be more active than clinically used anthelmintic drugs .
Biochemical Pathways
Benzimidazoles are known to react with various free radicals . This suggests that they may play a role in modulating oxidative stress, which is induced by certain parasites in the infected host .
Result of Action
Related compounds have been shown to exhibit antiparasitic and antioxidant activity . For instance, certain benzimidazolyl-2-hydrazones were found to kill parasitic larvae effectively . They also demonstrated antioxidant activity against stable free radicals .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, benzimidazoles are known to be effective corrosion inhibitors in extremely aggressive, corrosive acidic media such as 1 M HCl, 1 M HNO3, 1.5 M H2SO4, basic media, 0.1 M NaOH, or salt solutions . The presence of certain groups on the molecule can also affect its inhibitive efficiency .
Biochemical Analysis
Biochemical Properties
1-Allyl-1H-benzimidazole-2-thiol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in biological systems . It interacts with enzymes such as superoxide dismutase and catalase, enhancing their activity and contributing to the overall antioxidant defense mechanism. Additionally, this compound can form complexes with metal ions, which may influence its biochemical activity and interactions with other biomolecules .
Cellular Effects
This compound has been observed to affect various types of cells and cellular processes. In cancer cells, this compound exhibits antiproliferative effects by inducing apoptosis and inhibiting cell growth . It influences cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to changes in gene expression and cellular metabolism. Furthermore, this compound has been shown to modulate the expression of genes involved in oxidative stress response, apoptosis, and cell cycle regulation .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with various biomolecules at the molecular level. This compound can bind to specific sites on enzymes, leading to either inhibition or activation of their activity . For example, it can inhibit the activity of certain kinases involved in cell signaling pathways, thereby affecting downstream cellular processes. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and modulating their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under physiological conditions, with minimal degradation over extended periods . Long-term exposure to this compound has shown sustained antioxidant and antiproliferative effects in various cell types
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits beneficial effects such as antioxidant activity and protection against oxidative stress . At higher doses, it may induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s beneficial effects are maximized at specific dosage ranges, beyond which adverse effects become more prominent .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and activity . This compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites with different biochemical properties . These metabolic pathways can affect the compound’s bioavailability, distribution, and overall efficacy in biological systems .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with specific transporters and binding proteins . This compound can be actively transported across cell membranes by transporters such as ABC transporters and solute carrier proteins . Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function . This compound can be targeted to specific organelles, such as mitochondria and the endoplasmic reticulum, through targeting signals and post-translational modifications . Its localization within these organelles can influence its interactions with biomolecules and its overall biochemical activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Allyl-1H-benzimidazole-2-thiol can be synthesized through several methods. One common approach involves the reaction of benzene-1,2-diamine with carbon disulfide and potassium hydroxide to form benzimidazole-2-thiol, followed by alkylation with allyl bromide . The reaction conditions typically involve refluxing the reactants in an appropriate solvent, such as ethanol or acetonitrile, under an inert atmosphere to prevent oxidation of the thiol group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions: 1-Allyl-1H-benzimidazole-2-thiol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents such as hydrogen peroxide or sodium periodate.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride to form the corresponding benzimidazole-2-thiol.
Substitution: The allyl group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, under basic conditions.
Major Products:
Oxidation: Disulfides or sulfonic acids.
Reduction: Benzimidazole-2-thiol.
Substitution: Substituted benzimidazoles with different functional groups.
Scientific Research Applications
Chemistry:
- Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties .
Biology:
- Investigated for its antimicrobial and antifungal activities due to the presence of the thiol group, which can interact with biological targets .
Medicine:
- Explored for its potential as an anticancer agent, as benzimidazole derivatives have shown promising activity against various cancer cell lines .
Industry:
Comparison with Similar Compounds
1H-benzimidazole-2-thiol: Lacks the allyl group but shares similar chemical properties and applications.
2-Methyl-1H-benzimidazole: Contains a methyl group instead of an allyl group, with different reactivity and applications.
5,6-Dichloro-1H-benzimidazole-2-thiol: Contains chlorine substituents, which can enhance its antimicrobial activity.
Uniqueness:
- The presence of the allyl group in 1-allyl-1H-benzimidazole-2-thiol provides unique reactivity and potential for further functionalization, making it a versatile compound for various applications.
Properties
IUPAC Name |
3-prop-2-enyl-1H-benzimidazole-2-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S/c1-2-7-12-9-6-4-3-5-8(9)11-10(12)13/h2-6H,1,7H2,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTRIXERILCLYFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=CC=CC=C2NC1=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40400545 | |
Record name | 1-allyl-1H-benzimidazole-2-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40400545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87216-53-3 | |
Record name | 1-allyl-1H-benzimidazole-2-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40400545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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